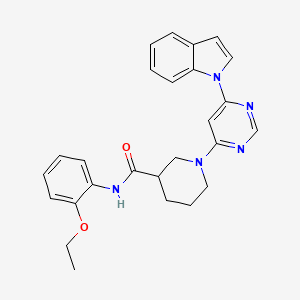

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, pyrimidine, and piperidine moieties, which contribute to its diverse chemical behavior and potential biological activities.

Vorbereitungsmethoden

The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Pyrimidine Ring Construction: The pyrimidine ring can be formed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

Coupling Reactions: The final step involves coupling the indole, pyrimidine, and piperidine moieties using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.

Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Research indicates that derivatives of piperidine, including the compound , exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific pathways involved in tumor growth and proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit cell cycle progression .

- Case Study : In a study involving FaDu hypopharyngeal tumor cells, compounds derived from piperidine structures showed enhanced cytotoxicity compared to standard treatments like bleomycin .

Inflammatory Diseases

The compound has also been investigated for its potential in treating inflammatory diseases:

- Targeting PI3Kδ : Similar indole-pyrimidine derivatives have been identified as selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key player in immune responses and inflammation. The inhibition of this pathway can lead to reduced inflammation and improved outcomes in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

- Clinical Implications : The design of small-molecule inhibitors targeting PI3Kδ is crucial for developing new therapies for inflammatory diseases, showcasing the relevance of the compound's structural features .

Antiviral Activity

Recent studies have explored the antiviral potential of similar compounds:

- Mechanism : Compounds with structural similarities have demonstrated efficacy against viruses by inhibiting viral replication processes .

- Research Findings : Certain derivatives exhibited significant antiviral activity with low IC50 values, indicating their potential as therapeutic agents against viral infections .

Wirkmechanismus

The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-methoxyphenyl)piperidine-3-carboxamide: This compound differs by the presence of a methoxy group instead of an ethoxy group, which may affect its chemical and biological properties.

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperidine-3-carboxamide: The presence of a chlorine atom instead of an ethoxy group may result in different reactivity and biological activity.

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)piperidine-3-carboxamide: The fluorine atom may impart unique properties to the compound, such as increased stability or altered biological activity.

Biologische Aktivität

The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure, featuring an indole moiety, a pyrimidine ring, and a piperidine group, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C21H24N4O2 with a molecular weight of 364.44 g/mol. The structural components include:

- Indole ring : Known for its role in various biological activities.

- Pyrimidine ring : Often associated with nucleic acid metabolism and enzyme inhibition.

- Piperidine moiety : Commonly found in many pharmacologically active compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Anticancer Activity

Studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance:

- In vitro studies have shown that derivatives of indole and pyrimidine can effectively reduce cell viability in breast cancer (MDA-MB-231) and liver cancer (HepG2) models .

- Mechanism : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

- In vitro assays have indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Case Study : A related pyrimidine derivative showed significant COX-2 inhibition with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Emerging data suggests that the compound may possess antimicrobial properties:

- Testing against Mycobacterium tuberculosis has indicated potential efficacy, although specific data on this compound is limited .

Research Findings

Recent research has focused on synthesizing and evaluating the biological activities of compounds related to this compound. Notable findings include:

Case Studies

- Anticancer Study : A series of indole-pyrimidine derivatives were tested for their ability to inhibit cancer cell growth. The most potent compounds exhibited IC50 values in the low micromolar range against multiple cancer types, indicating strong anticancer potential.

- Inflammation Model : In a carrageenan-induced paw edema model, a structurally similar compound demonstrated significant anti-inflammatory activity, suggesting that modifications to the piperidine or pyrimidine rings could enhance efficacy against inflammation.

Eigenschaften

IUPAC Name |

N-(2-ethoxyphenyl)-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2/c1-2-33-23-12-6-4-10-21(23)29-26(32)20-9-7-14-30(17-20)24-16-25(28-18-27-24)31-15-13-19-8-3-5-11-22(19)31/h3-6,8,10-13,15-16,18,20H,2,7,9,14,17H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECFTJPPLCHZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.